An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Hexyloxy)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Hexyloxy)aniline
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(hexyloxy)aniline, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. The document details two primary synthetic routes, outlines complete experimental protocols, and presents a thorough characterization of the target compound.
Physicochemical Properties
4-(Hexyloxy)aniline is a para-substituted aromatic amine with a hexyl ether group. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 39905-57-2[1][2][3] |
| Molecular Formula | C₁₂H₁₉NO[3] |
| Molecular Weight | 193.29 g/mol [1][2] |
| Melting Point | 43-46 °C[3] |
| Boiling Point | 155-158 °C (at 5 mmHg)[1][3] |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |
Synthesis of 4-(Hexyloxy)aniline
Two principal synthetic pathways for the preparation of 4-(hexyloxy)aniline are outlined below. The first is a direct Williamson ether synthesis from 4-aminophenol. The second is a two-step process involving the etherification of 4-nitrophenol followed by the reduction of the nitro group.
Method 1: Williamson Ether Synthesis from 4-Aminophenol
This method involves the direct O-alkylation of 4-aminophenol with a 1-hexyl halide (e.g., 1-bromohexane) in the presence of a base.
Experimental Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
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Stir the mixture at room temperature for 15 minutes.
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Add 1-bromohexane (1.1 eq.) to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic impurities.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(hexyloxy)aniline.
Method 2: Two-Step Synthesis from 4-Nitrophenol
This route involves the synthesis of 4-hexyloxynitrobenzene via Williamson ether synthesis, followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Synthesis of 4-Hexyloxynitrobenzene
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Follow the procedure outlined in Method 1, using 4-nitrophenol as the starting material instead of 4-aminophenol.
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After work-up, the crude 4-hexyloxynitrobenzene can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Reduction of 4-Hexyloxynitrobenzene to 4-(Hexyloxy)aniline
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Method A: Reduction with Tin(II) Chloride
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Dissolve 4-hexyloxynitrobenzene (1.0 eq.) in ethanol in a round-bottom flask.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution.
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Heat the mixture to reflux for 2-4 hours.
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Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and precipitate tin salts.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Method B: Catalytic Hydrogenation
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Dissolve 4-hexyloxynitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
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Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
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Characterization of 4-(Hexyloxy)aniline
The structure and purity of the synthesized 4-(hexyloxy)aniline can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.6 | d | 2H | Ar-H (ortho to -O(CH₂)₅CH₃) |
| ~3.8 | t | 2H | -OCH₂- |
| ~3.5 | br s | 2H | -NH₂ |
| ~1.7 | p | 2H | -OCH₂CH₂- |
| ~1.4 | m | 4H | -OCH₂CH₂(CH₂)₂CH₂CH₃ |
| ~1.3 | m | 2H | -OCH₂(CH₂)₃CH₂CH₃ |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C (C-O) |
| ~140 | Ar-C (C-N) |
| ~116 | Ar-CH (ortho to -NH₂) |
| ~115 | Ar-CH (ortho to -O(CH₂)₅CH₃) |
| ~69 | -OCH₂- |
| ~32 | -OCH₂CH₂- |
| ~29 | -OCH₂(CH₂)₂CH₂CH₂CH₃ |
| ~26 | -OCH₂(CH₂)₃CH₂CH₂CH₃ |
| ~23 | -OCH₂(CH₂)₄CH₂CH₃ |
| ~14 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Strong | Aliphatic C-H stretching |
| 1620-1580 | Medium | N-H bending (scissoring) |
| 1510-1470 | Strong | Aromatic C=C stretching |
| 1240-1220 | Strong | Aryl-O stretching (asymmetric) |
| 1050-1020 | Medium | C-O stretching (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(hexyloxy)aniline, the expected molecular ion peak ([M]⁺) would be at m/z = 193.
Expected Fragmentation Pattern:
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Molecular Ion Peak ([M]⁺): m/z = 193
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Loss of the hexyl chain (C₆H₁₃): [M - 85]⁺, m/z = 108 (p-aminophenoxy cation)
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Alpha-cleavage of the ether: [M - C₅H₁₁]⁺, m/z = 122 (benzylic-type cation)
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Loss of the hexyloxy group (OC₆H₁₃): [M - 101]⁺, m/z = 92 (anilinium radical cation)
This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of 4-(hexyloxy)aniline, empowering researchers in their scientific endeavors.
